molecular formula C21H25ClO6 B14903891 (2S,3R,4R,5S,6R)-2-(4-Chloro-3-(3-ethoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

(2S,3R,4R,5S,6R)-2-(4-Chloro-3-(3-ethoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

Cat. No.: B14903891
M. Wt: 408.9 g/mol
InChI Key: BOFOGHCXENILRU-ADAARDCZSA-N
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Description

The compound “(2S,3R,4R,5S,6R)-2-(4-Chloro-3-(3-ethoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol” is a complex organic molecule that features a tetrahydropyran ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the tetrahydropyran ring and the introduction of the chloro, ethoxybenzyl, and hydroxymethyl groups. Common synthetic routes may include:

    Formation of the Tetrahydropyran Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of Substituents: The chloro and ethoxybenzyl groups can be introduced through electrophilic aromatic substitution reactions, while the hydroxymethyl group can be added via reduction reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.

    Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution of the chloro group can produce a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound may be studied for its potential biological activity. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile scaffold for the design of new drugs with improved efficacy and safety profiles.

Industry

In industry, the compound could be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities, such as improved mechanical strength or enhanced chemical resistance.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Enzymes: The compound could inhibit or activate enzymes by binding to their active sites.

    Interaction with Receptors: The compound could modulate the activity of receptors by binding to their ligand-binding domains.

    Alteration of Cellular Pathways: The compound could affect cellular pathways by interacting with key signaling molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydropyran derivatives with various substituents. Examples include:

  • (2S,3R,4R,5S,6R)-2-(4-Methoxyphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
  • (2S,3R,4R,5S,6R)-2-(4-Bromophenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

Uniqueness

The uniqueness of the compound lies in its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H25ClO6

Molecular Weight

408.9 g/mol

IUPAC Name

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(3-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C21H25ClO6/c1-2-27-15-5-3-4-12(9-15)8-14-10-13(6-7-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-7,9-10,17-21,23-26H,2,8,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1

InChI Key

BOFOGHCXENILRU-ADAARDCZSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl

Canonical SMILES

CCOC1=CC=CC(=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl

Origin of Product

United States

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